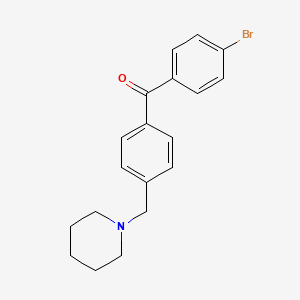

4-Bromo-4'-piperidinomethyl benzophenone

Description

Significance of the Benzophenone (B1666685) Core Structure in Medicinal Chemistry

The benzophenone scaffold, characterized by two phenyl rings attached to a central carbonyl group, is a ubiquitous and privileged structure in medicinal chemistry. nih.govrsc.org It is found in over 300 naturally occurring compounds, many of which exhibit a remarkable diversity of biological activities. nih.gov This diaryl ketone framework is not only a component of natural products isolated from fungi and higher plants but also serves as a versatile and fundamental building block in the synthesis of numerous pharmaceutical agents. nih.govrsc.org

The significance of the benzophenone core lies in its ability to interact with a wide range of biological targets, leading to various therapeutic effects. Research has demonstrated that synthetic and natural benzophenones possess potent anticancer, anti-inflammatory, antimicrobial, antiviral, antioxidant, and anti-HIV activities. nih.govresearchgate.net The versatility of the benzophenone structure allows for substitutions on its aryl rings, which can modulate its biological and physicochemical properties. nih.gov This adaptability has made it a focal point for the development of targeted therapies, including inhibitors of enzymes and pathways critical to disease progression, such as p38α MAP kinase and tumor necrosis factor-alpha (TNF-α). researchgate.net

Table 1: Examples of Biological Activities of Benzophenone Derivatives

| Biological Activity | Example Application/Target | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell lines (e.g., A549, MCF-7) | nih.gov |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | nih.gov |

| Antiviral | Non-nucleoside HIV-1 reverse transcriptase inhibitors | nih.govacs.org |

| Antimicrobial | Activity against various microbes | researchgate.net |

| Antioxidant | DPPH radical scavenging activity | nih.gov |

| Enzyme Inhibition | p38α MAP kinase inhibitors | researchgate.net |

Contextualization of Piperidine-Containing Moieties in Bioactive Compounds

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most important and frequently encountered structural units in the design of pharmaceutical drugs. ajchem-a.comnih.gov Its prevalence is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule, such as improved solubility, metabolic stability, and bioavailability. The piperidine moiety can serve as a scaffold to orient functional groups in three-dimensional space, allowing for precise interactions with biological receptors and enzymes.

Piperidine derivatives are associated with a vast spectrum of pharmacological activities. ajchem-a.com They are integral components in drugs targeting the central nervous system, as well as in agents with anti-inflammatory, anticancer, and antioxidant properties. ajchem-a.comajchem-a.com The nitrogen atom in the piperidine ring is often a key feature, as it can be protonated at physiological pH, enabling ionic interactions with biological targets. The incorporation of a piperidine ring into a larger molecule is a well-established strategy in medicinal chemistry to enhance potency and refine the pharmacological profile of a lead compound. ajchem-a.com

Table 2: Examples of Pharmacological Applications of Piperidine-Containing Compounds

| Pharmacological Application | Example Compound Class/Target | Reference |

|---|---|---|

| Anti-Alzheimer's Agents | Acetylcholinesterase (AChE) inhibition | ajchem-a.com |

| Anticancer Agents | Cytotoxicity in human cancer cell lines | ajchem-a.com |

| Antioxidant Agents | Free radical scavenging | ajchem-a.comajchem-a.com |

| Anti-inflammatory Agents | Inhibition of inflammatory mediators | ajchem-a.comnih.gov |

| Antidepressant Agents | Targeting CNS pathways | ajchem-a.com |

| Antimicrobial Agents | Activity against various microbes | ajchem-a.com |

Rationale for Focused Academic Inquiry into 4-Bromo-4'-piperidinomethyl Benzophenone

The focused academic inquiry into this compound stems from a rational drug design strategy known as molecular hybridization. This approach involves combining two or more pharmacophores (structural units with known biological activity) into a single molecule to create a new chemical entity with potentially enhanced affinity, improved efficacy, or a novel mechanism of action.

In this specific compound, the rationale is threefold:

Leveraging the Benzophenone Core : The benzophenone scaffold provides a proven platform known for a wide array of biological activities, as detailed previously. nih.gov

Incorporating the Piperidine Moiety : The piperidinomethyl group is introduced to confer the beneficial properties associated with the piperidine ring. This can include enhancing solubility, improving the pharmacokinetic profile, and potentially adding its own synergistic or complementary bioactivity, such as anti-inflammatory effects. nih.gov Research on other benzophenone-piperidine hybrids has demonstrated their potential as effective anti-inflammatory agents. nih.gov

Strategic Use of the Bromo-Substituent : The bromine atom on one of the phenyl rings is not merely a passive addition. In medicinal chemistry, halogens like bromine are often used to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, the bromine atom serves as a valuable synthetic handle, providing a reactive site for further chemical modifications and the creation of a library of related compounds through cross-coupling reactions. mdpi.com The presence of a bromo group on the benzophenone scaffold has been associated with anticancer activity in other contexts. nih.gov

By combining these three components, researchers aim to create a novel molecular architecture that capitalizes on the strengths of each part, leading to a compound with unique and potentially valuable therapeutic properties.

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C19H20BrNO |

| Molecular Weight | 358.28 g/mol |

| IUPAC Name | (4-bromophenyl)[4-(piperidin-1-ylmethyl)phenyl]methanone |

Historical Perspective and Evolution of Benzophenone Derivative Research

The study of benzophenone and its derivatives has a rich history, evolving from the observation of natural products to sophisticated applications in materials science and medicine. Initially, benzophenones were identified as secondary metabolites in various plants and fungi, where they play roles in the organism's defense and interaction with its environment. nih.gov Industrially, the parent benzophenone compound found early use as an ingredient in perfumes and as a photoinitiator in polymer chemistry, owing to its ability to absorb UV radiation. nih.gov

The transition of benzophenone research into the medicinal realm was driven by the discovery of potent biological activities in both natural and synthetic analogues. nih.gov Early research focused on broad-spectrum activities, but as the understanding of molecular biology and disease pathways grew, so did the sophistication of benzophenone derivative design.

The evolution of synthetic organic chemistry has been a major catalyst in this field. The development of new synthetic methodologies, such as Friedel-Crafts acylation and modern cross-coupling reactions, has allowed chemists to systematically modify the benzophenone scaffold. nih.gov This has enabled detailed structure-activity relationship (SAR) studies, where researchers methodically alter the molecule's structure to optimize its interaction with a specific biological target. This evolution has transformed the benzophenone core from a simple natural product motif into one of the most important and versatile scaffolds in modern drug discovery. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO/c20-18-10-8-17(9-11-18)19(22)16-6-4-15(5-7-16)14-21-12-2-1-3-13-21/h4-11H,1-3,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJYMLITXZYWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642687 | |

| Record name | (4-Bromophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-32-9 | |

| Record name | Methanone, (4-bromophenyl)[4-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 4 Bromo 4 Piperidinomethyl Benzophenone and Its Analogues

Positional Isomerism and Substituent Effects on Biological Activity of Piperidinomethyl Benzophenones

The precise placement of substituents on the benzophenone (B1666685) core is a critical determinant of biological activity. Positional isomerism of both the bromine atom and the piperidinomethyl group can lead to significant changes in potency and selectivity.

Influence of Bromine Atom Position (e.g., ortho, meta, para) on Benzophenone Scaffold

The position of the bromine atom on the benzophenone scaffold can significantly impact the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Generally, halogen substituents can alter the metabolic stability and lipophilicity of a compound, which in turn affects its pharmacokinetic and pharmacodynamic properties.

In SAR studies of related benzophenone derivatives, the position of a halogen, such as chlorine or fluorine, has been shown to be crucial for activity. For instance, in a series of benzophenone-tagged pyridine analogues, compounds with a fluoro or chloro group at the para position of the benzoyl ring exhibited significant antiproliferative activity. This suggests that substitution at the para position may be favorable for interaction with the target protein. While specific data for the bromo-isomers of piperidinomethyl benzophenone are not extensively detailed in the available literature, general principles of medicinal chemistry suggest that the para position allows the halogen to exert its electronic influence through resonance and inductive effects with minimal steric hindrance compared to the ortho position.

A hypothetical representation of the influence of the bromine atom's position on a generic biological activity is presented in Table 1. This table is based on general SAR principles for halogenated aromatic compounds, where the para position often represents an optimal balance of electronic and steric factors.

Table 1: Postulated Influence of Bromine Atom Position on the Biological Activity of Piperidinomethyl Benzophenones

| Compound | Bromine Position | Relative Biological Activity |

| Analogue 1 | ortho (2-Bromo) | Moderate |

| Analogue 2 | meta (3-Bromo) | Low to Moderate |

| Analogue 3 | para (4-Bromo) | High |

Impact of Piperidinomethyl Group Positional Isomers (e.g., 4'- vs. 3'- vs. 2'-)

The position of the basic aminomethyl side chain, in this case, the piperidinomethyl group, is also a critical factor in determining the biological activity. This group can participate in hydrogen bonding and ionic interactions with biological targets, and its spatial orientation is key.

For other classes of biologically active molecules, the position of a basic side chain on an aromatic ring can dramatically alter receptor affinity and functional activity. For example, in a series of beta-adrenergic antagonists, the biological activity was found to decrease when moving the oxypropanolaminic chain from the ortho to the meta and then to the para position. This highlights the importance of the precise spatial relationship between different parts of the molecule and the target binding site.

Table 2 provides a generalized illustration of the expected impact of the piperidinomethyl group's position on biological activity, based on common SAR observations where substitution at the para position often confers the highest activity.

Table 2: Postulated Impact of Piperidinomethyl Group Position on the Biological Activity of 4-Bromo-Benzophenones

| Compound | Piperidinomethyl Position | Relative Biological Activity |

| Isomer 1 | ortho (2'-) | Low |

| Isomer 2 | meta (3'-) | Moderate |

| Isomer 3 | para (4'-) | High |

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of benzophenone derivatives is a key factor in their biological activity. The two phenyl rings of the benzophenone core are not coplanar, and the dihedral angles between the rings and the central carbonyl group are influenced by the nature and position of the substituents.

Substituents in the ortho positions can cause significant steric hindrance, leading to a larger twist angle between the phenyl rings. This, in turn, can affect the molecule's ability to adopt the optimal conformation for binding to a biological target. For instance, a study on various substituted benzophenones revealed a wide range of twist angles, from approximately 38° to over 83°.

For 4-Bromo-4'-piperidinomethyl benzophenone, the substituents are in the para positions, which minimizes steric clashes between the two rings. This allows the molecule to adopt a more planar conformation compared to ortho-substituted analogues. This conformation may be crucial for fitting into a planar binding pocket of a receptor or enzyme. The flexibility of the piperidinomethyl side chain also allows it to adopt various orientations to optimize interactions with the target. The correlation between a specific conformation and bioactivity would require detailed molecular modeling and experimental studies, but it is reasonable to hypothesize that the relatively unrestricted conformation of the para,para'-substituted pattern is a contributing factor to its biological activity.

Heterocyclic Ring Modifications within the Aminomethyl Moiety

The nature of the heterocyclic amine in the aminomethyl side chain can significantly influence the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, all of which are critical for biological activity.

Comparative Analysis with Pyrrolidinomethyl Analogues

Replacing the piperidine (B6355638) ring with a pyrrolidine ring results in a five-membered heterocyclic analogue. Pyrrolidine is slightly more basic and generally less lipophilic than piperidine. In structure-activity relationship studies of choline kinase inhibitors, compounds containing a 4-(pyrrolidin-1-yl)pyridinium head group were compared to their 4-(dimethylamino)pyridinium counterparts, demonstrating that the nature of the cyclic amine can influence both enzymatic inhibition and antiproliferative activity.

In the context of 4-bromo-benzophenones, a pyrrolidinomethyl analogue would have a slightly different spatial arrangement of the nitrogen atom and its lone pair of electrons compared to the piperidinomethyl derivative. This could alter the strength and geometry of interactions with the biological target. Depending on the specific requirements of the binding site, this change could lead to either an increase or a decrease in biological activity.

Comparative Analysis with Morpholinomethyl Analogues

The introduction of a morpholine ring in place of the piperidine ring introduces a heteroatom, oxygen, into the heterocyclic system. The presence of the ether oxygen in the morpholine ring reduces the basicity of the nitrogen atom and increases the hydrophilicity of the molecule compared to the piperidine analogue.

In studies of benzophenone derivatives with cytotoxic and antitumor activity, morpholino and thiomorpholino benzophenones have shown potent activity. This suggests that the introduction of other heteroatoms within the cyclic amine moiety can be beneficial for biological activity. The hydrogen bond accepting capability of the morpholine oxygen could provide an additional interaction point with the biological target, potentially enhancing binding affinity.

Table 3 provides a hypothetical comparison of the biological activity of 4-bromo-benzophenone analogues with different heterocyclic aminomethyl moieties, based on general trends observed in medicinal chemistry where such modifications can fine-tune the pharmacological profile.

Table 3: Postulated Comparative Biological Activity of 4-Bromo-4'-aminomethyl Benzophenone Analogues

| Compound | Heterocyclic Moiety | Key Feature Change | Postulated Relative Biological Activity |

| Parent Compound | Piperidinomethyl | Baseline | High |

| Analogue 4 | Pyrrolidinomethyl | Increased Basicity, Slightly Less Lipophilic | High |

| Analogue 5 | Morpholinomethyl | Reduced Basicity, Increased Hydrophilicity, H-bond Acceptor | Moderate to High |

Exploration of Other Saturated Nitrogen Heterocycles

In the structure-activity relationship (SAR) investigations of this compound, a key area of exploration has been the replacement of the piperidine ring with other saturated nitrogen heterocycles. This modification allows researchers to probe the influence of ring size, heteroatom composition, and conformational flexibility on the compound's biological activity. The piperidine moiety, a six-membered heterocycle, is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. However, altering this ring system can lead to significant changes in potency, selectivity, and pharmacokinetic profiles.

Research into analogous compounds has revealed that even subtle changes to the heterocyclic ring can have a profound impact on activity. For instance, in studies on related benzophenone derivatives, the substitution of the piperidine ring with a morpholine moiety has been investigated. The presence of the oxygen atom in the morpholine ring introduces a higher degree of polarity and the potential for hydrogen bond acceptance, which can alter the compound's interaction with its biological target and affect properties such as solubility and cell permeability.

Furthermore, the exploration of five-membered rings like pyrrolidine and seven-membered rings such as azepane provides insights into the spatial requirements of the binding pocket. A smaller ring like pyrrolidine may allow for a better fit in a more constrained active site, while a larger, more flexible ring like azepane could explore a wider conformational space and potentially identify additional binding interactions. The basicity of the nitrogen atom within these different heterocyclic systems also varies, which can influence the strength of ionic interactions with acidic residues in the target protein.

The following table summarizes the comparative activity of this compound analogues with different saturated nitrogen heterocycles, based on available research data on related benzophenone scaffolds.

| Heterocyclic Moiety | Ring Size | Relative Activity | Key Observations |

|---|---|---|---|

| Piperidine | 6-membered | Baseline | Serves as the reference compound for SAR studies. |

| Pyrrolidine | 5-membered | Variable | Activity is highly dependent on the specific biological target; may enhance potency in some cases. |

| Morpholine | 6-membered | Generally lower | The introduction of an oxygen atom often leads to a decrease in activity, possibly due to altered lipophilicity and electronic properties. researchgate.net |

| Azepane | 7-membered | Variable | Increased flexibility can be beneficial or detrimental depending on the conformational requirements of the target. |

Role of Halogen Substituents Beyond Bromine (e.g., Fluoro, Chloro) on SAR

The presence and nature of the halogen substituent on the benzophenone core are critical determinants of the biological activity of this compound and its analogues. Halogens can influence a compound's properties in several ways, including its size, lipophilicity, and electronic character, and can also participate in specific interactions with the biological target, such as halogen bonding.

The systematic replacement of the bromine atom with other halogens like fluorine and chlorine has been a key strategy in the SAR exploration of this chemical series. These modifications allow for a fine-tuning of the molecule's physicochemical properties.

Fluorine: The introduction of a fluorine atom, the smallest and most electronegative of the halogens, can significantly alter the electronic properties of the aromatic ring through its strong electron-withdrawing inductive effect. This can influence the pKa of nearby functional groups and modulate the compound's metabolic stability. Due to its small size, fluorine can often be substituted for a hydrogen atom without causing significant steric hindrance.

Chlorine: Chlorine is intermediate in size and electronegativity between fluorine and bromine. Its larger size compared to fluorine can lead to more significant steric interactions, which may be either favorable or unfavorable for binding to the target. The lipophilicity of a chloro-substituted compound is generally higher than its fluoro-analogue but lower than the bromo-derivative.

The following table provides a comparative overview of the impact of different halogen substituents on the activity of 4'-piperidinomethyl benzophenone analogues, drawing from general principles of medicinal chemistry and available data on related compounds.

| Halogen Substituent | Size (van der Waals radius, Å) | Electronegativity (Pauling scale) | General Effect on Activity |

|---|---|---|---|

| Fluorine (F) | 1.47 | 3.98 | Often improves metabolic stability and membrane permeability. |

| Chlorine (Cl) | 1.75 | 3.16 | Can enhance binding through favorable steric and electronic interactions. |

| Bromine (Br) | 1.85 | 2.96 | Provides a good balance of lipophilicity and potential for halogen bonding. |

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Computational and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools used to understand the relationship between the chemical structure of the this compound derivatives and their biological activity. These in silico methods can predict the activity of novel compounds, guide the design of more potent analogues, and provide insights into the molecular interactions governing their mechanism of action.

QSAR studies on benzophenone derivatives have demonstrated the importance of various physicochemical descriptors in determining their biological activity. nih.gov These models often use a set of known compounds with their experimentally determined activities to derive a mathematical equation that correlates structural features with biological response. Key descriptors that are often found to be significant in QSAR models for this class of compounds include:

Electronic Properties: Descriptors such as dipole moment, partial charges, and frontier orbital energies (HOMO and LUMO) are used to quantify the electronic nature of the molecules. The electron-withdrawing or donating character of substituents on the benzophenone core can significantly influence activity.

Steric and Shape Properties: Molecular volume, surface area, and specific shape indices are used to describe the size and three-dimensional arrangement of the molecules. These descriptors are crucial for understanding how well a compound fits into the binding site of its target.

Lipophilicity: The octanol-water partition coefficient (logP) is a common descriptor for the lipophilicity of a molecule. This property is critical for membrane permeability and can also play a role in hydrophobic interactions with the target protein.

Molecular docking simulations are another important computational technique used to study these compounds. Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound derivatives, docking studies can help to:

Identify the key amino acid residues in the binding pocket that interact with the ligand.

Visualize the binding mode and identify important hydrogen bonds, hydrophobic interactions, and halogen bonds.

Explain the observed SAR trends, for example, why a particular heterocyclic or halogen substituent leads to higher or lower activity.

The insights gained from QSAR and molecular docking studies are invaluable for the rational design of new this compound derivatives with improved therapeutic potential.

Molecular Mechanisms and Biological Interactions of 4 Bromo 4 Piperidinomethyl Benzophenone

Identification and Characterization of Molecular Targets

The identification of specific molecular targets is crucial to understanding the pharmacological profile of a compound. For 4-bromo-4'-piperidinomethyl benzophenone (B1666685), potential targets can be inferred from studies on analogous structures.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism through which therapeutic agents exert their effects. While direct enzymatic assays on 4-bromo-4'-piperidinomethyl benzophenone are not extensively reported, research on a closely related thiazole-containing analogue, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, provides significant leads.

Na+/K+-ATPase and Ras Oncogene: A notable study demonstrated that (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone exhibits inhibitory activity against both Na+/K+-ATPase and the Ras oncogene. nih.govresearchgate.net This compound displayed approximately 10 times greater in vitro growth inhibitory activity against human cancer cell lines than perillyl alcohol, a known inhibitor of both targets. nih.gov Specifically, the bromo-thiazole derivative was effective against the α-1 subunit of Na+/K+-ATPase, which is expressed in various cancers, and also displayed potent inhibition of the Ras oncogene. nih.govresearchgate.net Given the structural similarities, it is plausible that this compound could exhibit a similar inhibitory profile.

| Enzyme/Oncogene | Test System | Key Findings | Reference Compound |

| Na+/K+-ATPase (α-1 subunit) | Purified guinea pig kidney preparations | Efficacious inhibition | (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone |

| Na+/K+-ATPase (α-2/α-3 subunits) | Purified guinea pig brain preparations | Similar inhibitory activity to chloro-analogue | (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone |

| Ras Oncogene | In vitro cancer cell lines | Potent inhibition | (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone |

Kinases, Acetylcholinesterase, and Monoamine Oxidase-B: There is currently no direct scientific evidence available to suggest that this compound acts as an inhibitor of kinases, acetylcholinesterase, or monoamine oxidase-B. Further research is required to investigate these potential interactions.

Ligand-Receptor Binding Modalities

The benzophenone moiety within this compound is a well-known photophore used in photoaffinity labeling to study ligand-receptor interactions. nih.govnih.govnih.govacs.org Upon activation with UV light, the benzophenone group can form a covalent bond with nearby amino acid residues within a receptor's binding pocket. springernature.com This technique has been instrumental in mapping the binding sites of various ligands to their respective receptors, particularly G protein-coupled receptors (GPCRs). nih.govnih.gov

Perturbation of Cellular Pathways and Processes

By inhibiting key enzymes and potentially interacting with cellular receptors, this compound could modulate various cell signaling pathways and biochemical processes. The following discussion is based on the known consequences of inhibiting its potential targets.

Investigation of Cell Signaling Pathways Modulation

Na+/K+-ATPase Signaling: The Na+/K+-ATPase is not only an ion pump but also a signal transducer. utoledo.edunih.govnih.gov Its inhibition can trigger a cascade of intracellular signaling events. For instance, the binding of inhibitors to Na+/K+-ATPase can activate Src kinase, which in turn can transactivate the epidermal growth factor receptor (EGFR). utoledo.edufrontiersin.org This leads to the activation of the Ras/Raf/MEK/ERK signaling pathway, which is involved in cell proliferation and differentiation. technologynetworks.combmbreports.org Therefore, if this compound inhibits Na+/K+-ATPase, it could modulate these critical signaling pathways.

Ras Signaling Pathway: The Ras oncogene is a central node in signaling pathways that control cell growth, proliferation, and survival. technologynetworks.comoup.comcrownbio.com Inhibition of Ras would be expected to block these downstream effects. The Ras-Raf-MEK-ERK cascade is a primary effector pathway of Ras. technologynetworks.combmbreports.org By inhibiting Ras, a compound could prevent the activation of this cascade, leading to an anti-proliferative effect.

Effects on Key Biochemical Processes

Ion Homeostasis: As an inhibitor of Na+/K+-ATPase, a primary effect would be the disruption of the sodium and potassium gradients across the cell membrane. This can lead to an increase in intracellular sodium, which in turn can affect intracellular calcium levels through the sodium-calcium exchanger. nih.gov Alterations in intracellular calcium are known to impact a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.

Cell Proliferation and Growth: The inhibition of both the Na+/K+-ATPase signaling function and the Ras oncogene pathway would likely result in a potent anti-proliferative effect. nih.govoup.com The Ras pathway is a well-established driver of cell proliferation in cancer, and its inhibition is a major goal of anti-cancer drug development. crownbio.comnih.gov

Mechanistic Elucidation of Observed Biological Activities

Based on the available evidence for structurally related compounds, the observed biological activities of this compound, particularly any anti-cancer effects, would likely be a result of a multi-targeted mechanism.

The dual inhibition of Na+/K+-ATPase and the Ras oncogene presents a compelling mechanistic hypothesis. Inhibition of the Na+/K+-ATPase pump can disrupt ion homeostasis and trigger signaling cascades that affect cell growth, while direct inhibition of the Ras oncogene would block a critical pathway for cell proliferation and survival. The combination of these effects could lead to a potent cytostatic or cytotoxic outcome in cancer cells.

Furthermore, the benzophenone core suggests the potential for interactions with various cellular receptors, which could contribute to a broader pharmacological profile. However, without direct experimental evidence on this compound, these proposed mechanisms remain to be definitively established. Future research should focus on direct enzymatic and binding assays with this specific compound to validate these hypotheses and fully elucidate its molecular mechanisms of action.

Induction of Programmed Cell Death (Apoptosis) Mechanisms

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Benzophenone derivatives have been shown to trigger this process through various signaling cascades. Studies on related compounds suggest that this compound may initiate apoptosis by modulating the expression of key regulatory proteins. For instance, some benzophenone analogues have been observed to upregulate the expression of pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 nih.gov. This shift in the Bax/Bcl-2 ratio is a crucial determinant in the mitochondrial-mediated pathway of apoptosis nih.govnih.gov.

Furthermore, the activation of caspases, a family of proteases that execute the apoptotic program, is a hallmark of this process. Research on benzophenone derivatives has demonstrated the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3 nih.govnih.gov. The release of cytochrome c and Smac/DIABLO from the mitochondria into the cytosol is another critical event that can be triggered by benzophenone compounds, leading to the activation of the caspase cascade nih.gov. The pro-apoptotic effects of some benzophenone analogues have been investigated in various cancer cell lines, indicating their potential as anti-cancer agents nih.govnih.gov. While direct studies on this compound are limited, the existing body of research on structurally similar molecules provides a strong foundation for its potential to induce apoptosis through these established mechanisms.

| Apoptotic Protein Target | Effect of Benzophenone Analogues | Reference |

| Bax/Bcl-2 ratio | Upregulation | nih.govnih.gov |

| Caspase-3 | Activation | nih.govnih.gov |

| Caspase-9 | Activation | nih.gov |

| Cytochrome c | Release from mitochondria | nih.gov |

| Smac/DIABLO | Release from mitochondria | nih.gov |

Cell Cycle Arrest and Proliferation Inhibition Pathways

In addition to inducing apoptosis, the inhibition of cell proliferation through cell cycle arrest is a key anti-cancer strategy. Various benzophenone derivatives have been shown to interfere with the progression of the cell cycle at different phases. For example, some analogues have been found to induce cell cycle arrest at the G1/S transition phase in breast cancer cells nih.gov. This is often achieved by modulating the levels of critical cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs). Specifically, downregulation of cyclin D1 and cyclin E has been observed, which are essential for the progression from G1 to S phase nih.gov.

Other studies have reported that benzophenone derivatives can cause cell cycle arrest at the G2/M phase scienceopen.comnih.govfrontiersin.orgmdpi.com. This arrest can be mediated by influencing the ATM/Chk2/CDC25C signaling pathway, which plays a crucial role in the G2/M checkpoint frontiersin.org. The inhibition of CDK1 and cyclin B, key proteins for entry into mitosis, has also been implicated in the G2/M arrest induced by certain benzophenone compounds frontiersin.org. The ability of these compounds to halt the cell cycle prevents cancer cells from dividing and proliferating, thereby contributing to their anti-tumor activity. The specific phase of cell cycle arrest can depend on the chemical structure of the benzophenone derivative and the type of cancer cell being studied.

| Cell Cycle Phase | Key Regulatory Proteins Modulated by Benzophenone Analogues | Reference |

| G1/S Transition | Cyclin D1, Cyclin E, CDKN1A (p21) | nih.gov |

| G2/M Phase | CDK1, Cyclin B, ATM, Chk2, CDC25C | scienceopen.comnih.govfrontiersin.org |

Antioxidant Activity Mechanisms (if applicable to specific analogues)

The antioxidant properties of chemical compounds are crucial in combating oxidative stress, a condition linked to various chronic diseases. The antioxidant mechanism of phenolic compounds, a class to which some benzophenone analogues belong, often involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals mdpi.com. This process, known as hydrogen atom transfer (HAT), converts the free radical into a more stable molecule, thereby terminating the damaging chain reaction mdpi.com. Another potential mechanism is single electron transfer followed by proton transfer (SET-PT) mdpi.com.

Anti-inflammatory Mechanisms (e.g., Prostaglandin (B15479496) Production Inhibition)

Inflammation is a complex biological response, and chronic inflammation is a key factor in many diseases. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of prostaglandin synthesis pharmacy180.com. Prostaglandins are lipid compounds that are involved in the inflammatory response, and their production is catalyzed by cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. Many benzophenone derivatives have been investigated for their anti-inflammatory properties and have shown potential as COX inhibitors nih.govmdpi.comscielo.brnih.gov.

By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation mdpi.comnih.gov. Some benzophenone derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic as COX-1 is involved in protecting the stomach lining, and its inhibition can lead to gastrointestinal side effects scielo.br. The anti-inflammatory effects of piperidine-containing compounds have also been noted, suggesting that the piperidinomethyl group in this compound may contribute to its anti-inflammatory activity nih.govscielo.org.mxnih.gov. The inhibition of other inflammatory mediators, such as nitric oxide (NO), has also been reported for some benzophenone derivatives mdpi.com.

Computational Approaches to Mechanistic Understanding

Computational methods have become indispensable tools in modern drug discovery and molecular biology, providing insights into the interactions between small molecules and their biological targets at an atomic level.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in understanding the binding mode and predicting the binding affinity of a compound, which is often correlated with its biological activity japer.in. For this compound and its analogues, molecular docking can be employed to predict their interactions with the active sites of enzymes such as COX-1 and COX-2 mdpi.comscielo.brjapsonline.comnih.gov.

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site japer.injaper.in. For instance, in the context of COX inhibition, docking simulations can help to rationalize the observed inhibitory activity and selectivity of benzophenone derivatives scielo.brnih.gov. By comparing the docking scores and binding poses of different analogues, researchers can gain insights into the structure-activity relationships and design more potent and selective inhibitors. Similar approaches can be applied to study the binding of these compounds to proteins involved in apoptosis and cell cycle regulation nih.govbiointerfaceresearch.com.

| Target Protein | Type of Interaction | Predicted Outcome |

| Cyclooxygenase (COX) | Hydrogen bonding, hydrophobic interactions | Inhibition of prostaglandin synthesis |

| Apoptotic Proteins (e.g., Bcl-2) | Hydrophobic interactions | Modulation of apoptosis |

| Cell Cycle Proteins (e.g., CDKs) | Hydrogen bonding, electrostatic interactions | Inhibition of cell proliferation |

Molecular Dynamics Simulations to Explore Ligand-Target Stability and Conformational Changes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the stability of the ligand-target complex and any conformational changes that may occur upon binding nih.govnih.gov. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time glycopedia.eufrontiersin.org.

For this compound, MD simulations can be used to assess the stability of its binding to a target protein, as predicted by molecular docking. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the complex is stable bwise.kr. Furthermore, MD simulations can reveal subtle conformational changes in the protein upon ligand binding, which can be crucial for its function and for the mechanism of inhibition. These simulations can also be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity than docking alone.

Pharmacological Research Applications and Biological Activity Profiling of 4 Bromo 4 Piperidinomethyl Benzophenone

Antimicrobial Research Potential

Antibacterial Activity Evaluation against Pathogenic Strains

No studies detailing the evaluation of 4-Bromo-4'-piperidinomethyl benzophenone (B1666685) against pathogenic bacterial strains were found.

Antifungal and Antiviral Research

No applicable research on the antifungal or antiviral properties of 4-Bromo-4'-piperidinomethyl benzophenone is available.

Anticancer Research Applications

In Vitro Cytotoxicity Assessments against Various Cancer Cell Lines

There are no published in vitro studies assessing the cytotoxic effects of this specific compound on any cancer cell lines.

Inhibition of Cancer Cell Proliferation in Experimental Models

Information regarding the inhibition of cancer cell proliferation in experimental models by this compound is not available in the scientific literature.

Neuropharmacological Research Avenues

There is no available research data to suggest or outline any neuropharmacological research avenues for this compound.

Exploration as Anti-Alzheimer's Agents (e.g., Acetylcholinesterase and Monoamine Oxidase-B Inhibition, Amyloid Beta Modulation)

There is currently no publicly available scientific literature detailing the exploration of this compound as an anti-Alzheimer's agent. Research on related benzophenone derivatives has been conducted in the context of Alzheimer's disease, focusing on targets such as presenilin-1 and presenilin-2, which are involved in the production of amyloid beta peptides. However, specific studies on this compound's activity related to acetylcholinesterase inhibition, monoamine oxidase-B (MAO-B) inhibition, or the modulation of amyloid beta have not been reported. The potential of various compounds as MAO-B inhibitors is an active area of research in neurodegenerative diseases. abcam.comnih.gov Similarly, the inhibition of acetylcholinesterase is a key strategy in the symptomatic treatment of Alzheimer's disease, and numerous studies have investigated different molecular scaffolds for this purpose. nih.govnih.govmdpi.com Research into the modulation of amyloid beta aggregation and toxicity is also a significant focus in the development of disease-modifying therapies for Alzheimer's. nih.govfrontiersin.org

Anti-inflammatory Research

No specific studies on the anti-inflammatory properties of this compound have been found in the public domain. The broader class of benzophenone analogues has been investigated for anti-inflammatory activity. nih.govnih.gov For instance, some substituted benzophenone derivatives have shown efficacy in reducing inflammation in preclinical models, such as the carrageenan-induced footpad edema assay. nih.govnih.gov These studies often compare the activity of new compounds to established nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The mechanisms explored for other benzophenone derivatives include the inhibition of prostaglandin (B15479496) synthesis. nih.gov However, without direct experimental evidence, the anti-inflammatory potential of this compound remains uncharacterized.

Advanced Computational and Theoretical Investigations for 4 Bromo 4 Piperidinomethyl Benzophenone

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Density Functional Theory (DFT) stands out as a powerful and widely used method for these investigations due to its balance of accuracy and computational efficiency.

Electronic Structure Characterization and Properties

DFT calculations can elucidate the electronic structure of 4-Bromo-4'-piperidinomethyl benzophenone (B1666685), providing a wealth of information about its stability, reactivity, and spectroscopic properties. By solving the Kohn-Sham equations for the molecule, various electronic properties can be determined. A typical DFT study on a benzophenone derivative would involve geometry optimization to find the most stable conformation, followed by the calculation of electronic properties using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) chemrxiv.orgresearchgate.net.

Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. For instance, a smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions.

Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering further insight into the charge distribution and the polarity of different bonds.

Spectroscopic Properties: DFT can be used to predict various spectroscopic properties, such as infrared (IR) and UV-Visible spectra, which can be compared with experimental data for validation of the computational model chemrxiv.org.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Molecular polarity |

Reactivity Prediction and Mechanistic Insights via DFT

Beyond static electronic properties, DFT is instrumental in predicting the chemical reactivity of 4-Bromo-4'-piperidinomethyl benzophenone. Global and local reactivity descriptors derived from conceptual DFT provide quantitative measures of a molecule's reactivity.

Local Reactivity Descriptors: Fukui functions and dual descriptors are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This information is invaluable for predicting the regioselectivity of chemical reactions.

DFT can also be used to explore reaction mechanisms by calculating the potential energy surface for a given reaction. This involves locating transition states and calculating activation energies, thereby providing detailed insights into the reaction pathways and kinetics.

In Silico ADME/Tox Prediction (focus on research aspects, not actual safety data)

In the context of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. In silico ADME/Tox prediction models are computational tools that estimate these properties based on the molecule's structure. For this compound, these predictions can guide its potential development as a therapeutic agent.

Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR) and machine learning, are used to predict ADMET properties audreyli.com. These models are trained on large datasets of compounds with known experimental data.

Key ADME/Tox parameters that can be predicted in silico include:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability can be predicted. The "Rule of Five" by Lipinski is a commonly used guideline to assess the druglikeness of a molecule based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors nih.gov.

Distribution: Predictions of plasma protein binding, blood-brain barrier (BBB) penetration, and volume of distribution help in understanding how the compound will be distributed throughout the body.

Metabolism: In silico models can predict the sites of metabolism by cytochrome P450 (CYP) enzymes and whether the compound is likely to be a substrate or inhibitor of specific CYP isoforms nih.gov.

Excretion: Properties related to the elimination of the compound from the body, such as renal clearance, can be estimated.

Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition) nih.gov.

| ADMET Property | Predicted Value/Outcome | Research Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Penetration | Yes | Potential for CNS activity |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Low risk | Lower potential for cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Lower concern for genotoxicity |

Cheminformatics and Machine Learning Approaches for Derivative Design

Cheminformatics and machine learning play a pivotal role in modern drug design by enabling the exploration of vast chemical spaces and the design of novel molecules with desired properties nih.gov. Starting from a lead compound like this compound, these approaches can be used to design a library of derivatives with potentially improved activity and ADMET profiles.

Molecular Descriptors: A wide range of molecular descriptors (e.g., topological, geometrical, and electronic) can be calculated for this compound and its analogs. These descriptors quantify the structural and physicochemical properties of the molecules.

QSAR Modeling: By correlating the molecular descriptors of a series of compounds with their biological activity, a QSAR model can be built. This model can then be used to predict the activity of newly designed derivatives.

Generative Models: Advanced machine learning techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on large chemical databases to generate novel molecular structures with desired properties. These models can be biased towards generating derivatives of a specific scaffold like benzophenone.

Virtual Screening and Ligand-Based Drug Design Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target bohrium.comnih.gov. If this compound is identified as a hit compound, ligand-based drug design strategies can be employed to find other potential active molecules.

Similarity Searching: This approach involves searching a compound database for molecules that are structurally similar to the query molecule (in this case, this compound). Similarity is typically assessed using 2D fingerprints or 3D shape-based methods.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity. A pharmacophore model can be developed based on the structure of this compound and other known active compounds. This model can then be used as a 3D query to screen large compound libraries.

Ligand-Based QSAR: As mentioned earlier, QSAR models built from a set of known active and inactive compounds can be used to screen virtual libraries and prioritize molecules for experimental testing.

These ligand-based methods are particularly useful when the 3D structure of the biological target is unknown.

Future Research Directions and Translational Perspectives for 4 Bromo 4 Piperidinomethyl Benzophenone

Rational Design and Synthesis of Novel, Potentially More Potent Derivatives

The rational design of new derivatives of 4-Bromo-4'-piperidinomethyl benzophenone (B1666685) can be guided by established structure-activity relationships (SAR) within the broader class of benzophenone compounds. nih.govdrugbank.com Future synthetic efforts could systematically explore modifications at three key positions: the bromo-substituted phenyl ring, the piperidinomethyl group, and the benzophenone core itself.

Table 1: Proposed Modifications for Novel Derivatives

| Molecular Scaffold | Proposed Modification | Rationale |

| Bromo-substituted Phenyl Ring | Substitution of the bromine atom with other halogens (F, Cl, I) | Modulate lipophilicity and electronic properties to potentially enhance target binding. |

| Introduction of electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -CF3, -NO2) groups | Investigate the influence of electronic effects on biological activity. | |

| Piperidinomethyl Group | Alteration of the piperidine (B6355638) ring to other heterocyclic amines (e.g., morpholine, pyrrolidine, piperazine) | Explore the impact of ring size, heteroatom composition, and basicity on potency and selectivity. mdpi.com |

| Substitution on the piperidine ring | Introduce functional groups to probe for additional binding interactions with target proteins. | |

| Benzophenone Core | Introduction of substituents on the phenyl rings | Further explore the SAR and optimize physicochemical properties. |

| Replacement of the ketone linker | Investigate the role of the carbonyl group in target interaction and explore alternative linkers. |

The synthesis of these novel analogues can be achieved through established synthetic methodologies, such as Friedel-Crafts acylation to construct the benzophenone core, followed by functional group manipulations to introduce the desired diversity. nih.gov

Exploration of Unconventional Therapeutic Targets and Biological Systems

While benzophenones are known to interact with various biological targets, the specific targets of 4-Bromo-4'-piperidinomethyl benzophenone remain to be elucidated. Future research should aim to identify and validate novel therapeutic targets for this compound and its derivatives.

Potential Therapeutic Areas and Targets:

Oncology: Given that some substituted benzophenones exhibit cytotoxic activity, future studies could investigate the effect of this compound on cancer cell lines. nih.govnih.gov Potential targets could include protein kinases, transcription factors, or enzymes involved in tumor metabolism. A structurally related compound, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)-phenyl methanone, has been shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. nih.govresearchgate.net

Inflammation and Immunology: Aminobenzophenones have been identified as potent inhibitors of p38 MAP kinase, a key regulator of inflammatory responses. drugbank.com The anti-inflammatory potential of this compound could be explored in relevant cellular and animal models of inflammation.

Neurodegenerative Diseases: The role of neuroinflammation and oxidative stress in neurodegenerative diseases is well-established. The potential antioxidant properties of bromophenol derivatives suggest that this compound could be investigated for its neuroprotective effects. mdpi.com

Integration of Multi-Omics Data in Comprehensive Mechanistic Studies

To gain a deeper understanding of the mechanism of action of this compound, an integrated multi-omics approach is proposed. This would involve a combination of genomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to the compound.

Table 2: Multi-Omics Approaches for Mechanistic Studies

| Omics Platform | Application | Potential Insights |

| Genomics/Transcriptomics | RNA sequencing of treated cells | Identification of differentially expressed genes and perturbed signaling pathways. |

| Proteomics | Mass spectrometry-based proteomics | Identification of protein expression changes and post-translational modifications. |

| Metabolomics | NMR and mass spectrometry-based metabolomics | Characterization of metabolic reprogramming induced by the compound. |

By integrating these datasets, it will be possible to identify key signaling pathways modulated by this compound, uncover potential biomarkers of response, and generate new hypotheses about its mechanism of action.

Development of Advanced In Vitro Research Models for Efficacy and Selectivity Profiling

To better predict the in vivo efficacy and potential toxicity of this compound and its derivatives, the use of advanced in vitro models is crucial. These models can provide a more physiologically relevant context compared to traditional 2D cell cultures.

Advanced In Vitro Models:

3D Spheroids and Organoids: These models mimic the three-dimensional architecture and cell-cell interactions of tissues, providing a more accurate assessment of drug penetration and efficacy.

Co-culture Systems: By culturing different cell types together, these models can recapitulate the complex microenvironment of tissues and be used to study the effects of the compound on cell-cell communication.

Microfluidic "Organ-on-a-Chip" Models: These devices can simulate the physiological environment of organs, allowing for the study of drug metabolism and toxicity in a more dynamic and controlled manner.

The use of these advanced models will enable a more robust preclinical evaluation of this compound and its analogues, facilitating their translation into clinical development.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-4'-piperidinomethyl benzophenone, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling protocols. For example, Grignard reactions (e.g., bromophenylmagnesium bromide coupling with ketone intermediates) followed by piperidinomethyl group introduction via reductive amination or alkylation. Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature (0–80°C), and catalysts (e.g., Pd for cross-couplings) critically affect yield and purity. Purification via column chromatography or recrystallization is essential to isolate the target compound from byproducts like unreacted bromobenzophenone intermediates .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions (e.g., bromo and piperidinomethyl groups) via chemical shifts and coupling patterns.

- LC-MS/HRMS : For molecular weight verification and detecting trace impurities.

- HPLC : To assess purity (>98% is standard for research-grade material).

- FT-IR : To identify carbonyl (C=O, ~1650 cm⁻¹) and C-Br (~600 cm⁻¹) stretches. Cross-referencing with PubChem data (InChI, SMILES) ensures structural accuracy .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

- Medicinal Chemistry : As a precursor for antipsychotic or anticancer agents, leveraging the piperidinomethyl group’s ability to enhance blood-brain barrier permeability.

- Materials Science : In photoactive polymers or coatings due to benzophenone’s UV absorption.

- Chemical Biology : As a probe for studying enzyme-substrate interactions via bromine’s halogen bonding .

Advanced Research Questions

Q. How do electronic effects of the bromo and piperidinomethyl substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing bromo group activates the benzophenone core toward nucleophilic attack, while the electron-donating piperidinomethyl substituent modulates reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (e.g., TDDFT) predict charge distribution, guiding catalyst selection (e.g., Pd(PPh3)4 for electron-deficient aryl bromides). Experimental validation via kinetic profiling under varying pH and ligand conditions is critical .

Q. What strategies mitigate benzophenone derivative formation during storage or experimental use of this compound?

- Storage : Use amber vials at –20°C to prevent photodegradation.

- Stabilizers : Add antioxidants (e.g., BHT) to suppress radical formation.

- Purification : Remove trace octocrylene-like impurities (common in commercial benzophenones) via preparative HPLC to avoid unintended byproducts during aging .

Q. How do contradictory reports on the biological activity of benzophenone derivatives inform safety protocols for handling this compound?

While parent benzophenones are classified as potential carcinogens (IARC 2B), the bromo and piperidinomethyl groups may reduce bioavailability and toxicity. In vitro assays (e.g., Ames test for mutagenicity) and in vivo hepatic metabolism studies are recommended to clarify risks. Always use PPE (gloves, goggles) and conduct work in fume hoods .

Q. What computational chemistry approaches are suitable for predicting the physicochemical properties of this compound?

- Molecular Dynamics (MD) : Simulate solubility in organic solvents.

- Density Functional Theory (DFT) : Calculate redox potentials and HOMO-LUMO gaps for photochemical studies.

- QSAR Models : Predict logP and bioavailability using substituent descriptors (e.g., Hammett σ values) .

Q. What experimental evidence exists for the compound’s potential as a photoinitiator in polymer chemistry, and how does this compare with parent benzophenone systems?

Benzophenone derivatives undergo n→π* transitions under UV light, generating ketyl radicals for polymerization. Compared to parent benzophenone, the bromo substituent in this compound red-shifts absorption (λmax ~350 nm), enabling visible-light activation. Validation via electron paramagnetic resonance (EPR) confirms radical stability, while grafting efficiency on PDMS surfaces demonstrates utility in biomaterial engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.